Molecular Weight Differentiation: 227.3 vs. 241.3–255.4 g/mol Across N-Alkyl Analogs
The target compound has a molecular weight (MW) of 227.3 g/mol, which is 14.0 g/mol lighter than its N-methyl analog (CAS 1401668-11-8, MW 241.3 g/mol), approximately 14.0 g/mol lighter than the methylene-spacer analog (CAS 1354027-25-0, MW ~241.3 g/mol), and 28.1 g/mol lighter than its N-ethyl analog (CAS 1401668-47-0, MW 255.4 g/mol) . This difference — representing a 6.2% to 12.4% reduction in molecular mass — places the target compound in a more favorable region of Lipinski's Rule of Five (MW < 500) but, more critically, positions it closer to the optimal MW range (200–250) for CNS permeability and favorable ligand efficiency metrics [1].
| Evidence Dimension | Molecular Weight (g/mol) — a determinant of passive membrane permeability, ligand efficiency, and compliance with drug-likeness filters |
|---|---|
| Target Compound Data | 227.3 g/mol (C₁₁H₂₁N₃O₂) |
| Comparator Or Baseline | N-Methyl analog (CAS 1401668-11-8): 241.3 g/mol; Methylene-spacer analog (CAS 1354027-25-0): ~241.3 g/mol; N-Ethyl analog (CAS 1401668-47-0): 255.4 g/mol |
| Quantified Difference | ΔMW = –14.0 g/mol vs. N-methyl and methylene-spacer analogs (–6.2%); ΔMW = –28.1 g/mol vs. N-ethyl analog (–12.4%) |
| Conditions | Calculated from molecular formulae: C₁₁H₂₁N₃O₂ (target), C₁₂H₂₃N₃O₂ (N-methyl and methylene-spacer analogs), C₁₃H₂₅N₃O₂ (N-ethyl analog) |
Why This Matters
The lower molecular weight of the target compound translates to higher ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy-atom count) in any hit-to-lead optimization campaign, making it a superior starting scaffold when every Dalton counts toward pharmacokinetic optimization.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3–26. View Source
